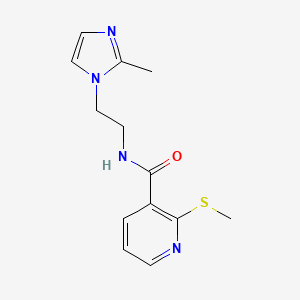

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

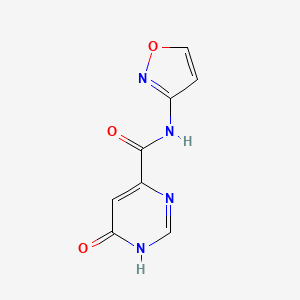

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a small molecule that has been extensively studied for its potential therapeutic applications. MTA is a member of the S-adenosylmethionine (SAM) family of metabolites and has been shown to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Chakravarthy, Mohana, and Kumar (2014) explores the corrosion inhibition effect of nicotinamide derivatives, including compounds similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide, on mild steel in hydrochloric acid solution. These derivatives exhibit mixed-type corrosion inhibition behavior, with their adsorption on mild steel surfaces following the Langmuir isotherm model. This indicates their potential as effective corrosion inhibitors in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

Catalytic Applications

Grasa, Gueveli, Singh, and Nolan (2003) discuss the use of N-heterocyclic carbenes, which include imidazol-2-ylidenes (closely related to the chemical structure ), as efficient catalysts in transesterification and acylation reactions. These reactions are crucial in the synthesis of esters from alcohols and enol acetates at room temperature, highlighting the compound's potential in facilitating organic synthesis and chemical manufacturing processes (Grasa, Gueveli, Singh, & Nolan, 2003).

Antimicrobial and Antitumor Activities

Patel and Shaikh (2010) synthesized derivatives of nicotinic acid, closely related to the compound of interest, demonstrating significant antimicrobial activity against various bacterial and fungal species. This suggests the potential of such compounds in the development of new antimicrobial agents (Patel & Shaikh, 2010).

Tomorowicz, Sławiński, Żołnowska, Szafrański, and Kawiak (2020) explored the antitumor evaluation and molecular modeling of novel derivatives involving nicotinic acid, showing significant cytotoxic activity against various cancer cell lines. This research points to the compound's relevance in designing new antitumor agents (Tomorowicz et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-14-6-8-17(10)9-7-15-12(18)11-4-3-5-16-13(11)19-2/h3-6,8H,7,9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOJNAVCYHMSFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/no-structure.png)

![7-[Pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2649410.png)

![3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649416.png)